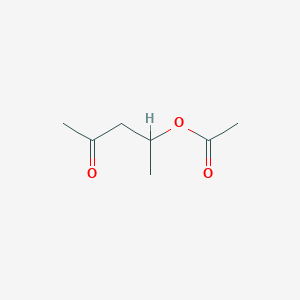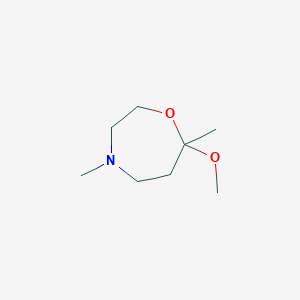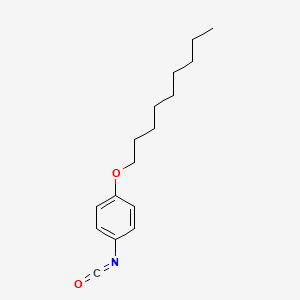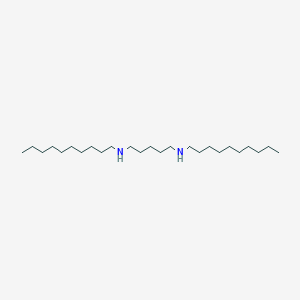![molecular formula C10H8Br2Cl2N2O2 B14626278 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide CAS No. 58414-11-2](/img/structure/B14626278.png)
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide typically involves the bromination of a precursor compound followed by the introduction of the carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is carefully monitored to maintain the quality and yield of the product. Advanced purification techniques are employed to remove any impurities and ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated derivatives, while reduction can produce dehalogenated compounds.
科学的研究の応用
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or inhibition of specific enzymatic activities.
類似化合物との比較
Similar Compounds
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]butanamide
- 2,3-Dichloro-N-[(3,5-dibromophenyl)carbamoyl]propanamide
- 2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]ethanamide
Uniqueness
2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide stands out due to its specific combination of bromine and chlorine atoms, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
58414-11-2 |
|---|---|
分子式 |
C10H8Br2Cl2N2O2 |
分子量 |
418.89 g/mol |
IUPAC名 |
2,3-dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C10H8Br2Cl2N2O2/c11-4-8(12)9(17)16-10(18)15-7-2-5(13)1-6(14)3-7/h1-3,8H,4H2,(H2,15,16,17,18) |
InChIキー |
DGYUQHMCBBFTCN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)




![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

